4-acetyl-N-benzyl-N-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide
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Description
4-acetyl-N-benzyl-N-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide is a useful research compound. Its molecular formula is C26H24N2O5S and its molecular weight is 476.55. The purity is usually 95%.
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Biological Activity
The compound 4-acetyl-N-benzyl-N-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide belongs to the class of benzoxazines, which are recognized for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A benzoxazine ring , which contributes to its stability and reactivity.
- A sulfonamide group , enhancing its interaction with biological targets.
- An acetyl group that may influence its solubility and bioavailability.
Antibacterial Activity
Research indicates that derivatives of benzoxazines exhibit significant antibacterial properties. The sulfonamide moiety in the structure is known to enhance the antibacterial efficacy against various pathogenic strains. For example:
- Mechanism : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to bactericidal effects.
- Case Studies : In vitro studies have shown that similar benzoxazine derivatives demonstrate activity against Gram-positive and Gram-negative bacteria.
Anticancer Properties
The anticancer potential of this compound has been explored through various studies:
- Cell Line Studies : Research has demonstrated that this compound exhibits cytotoxic effects on human cancer cell lines, including breast and colon cancer cells.
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting cell proliferation signals.
Comparative Analysis with Similar Compounds
A comparative analysis highlights how this compound stands out among other benzoxazine derivatives:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Contains an acetyl group and sulfonamide | Anticancer properties |
4-(3-carboxypropyl)-8-(E)-[(E)-phenylethenyl]-benzoxazine derivatives | Carboxylic acid functionality | Antibacterial activity |
Benzoxazine-based sulfonamides | Sulfonamide linkages | Broad-spectrum antimicrobial activity |
Understanding the mechanisms through which this compound exerts its biological effects is crucial for optimizing its pharmacological profile:
- Enzyme Inhibition : The sulfonamide group may interact with enzymes such as dihydropteroate synthase, crucial for bacterial survival.
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells by disrupting mitotic processes.
Future Research Directions
Further investigation into the biological activity of this compound is warranted. Potential areas include:
- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.
- Mechanistic Studies : Detailed exploration of molecular interactions with specific biological targets.
Properties
IUPAC Name |
4-acetyl-N-benzyl-N-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5S/c1-20(29)27-19-25(33-24-15-9-8-14-23(24)27)26(30)28(18-22-12-6-3-7-13-22)34(31,32)17-16-21-10-4-2-5-11-21/h2-17,25H,18-19H2,1H3/b17-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIREKKRBGLSGQ-WUKNDPDISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(OC2=CC=CC=C21)C(=O)N(CC3=CC=CC=C3)S(=O)(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC(OC2=CC=CC=C21)C(=O)N(CC3=CC=CC=C3)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.